1-Phenylethan-1-d1-ol
Overview
Description
1-Phenylethan-1-d1-ol is an isotopically labeled compound with the molecular formula C8H9DO and a molecular weight of 123.17 g/mol . It is a deuterated form of 1-phenylethanol, where one hydrogen atom is replaced by deuterium. This compound is often used in research due to its unique properties and applications in various scientific fields.
Mechanism of Action
Target of Action
The primary target of 1-Phenylethan-1-d1-ol is the R-specific alcohol dehydrogenase in Lactobacillus brevis . This enzyme plays a crucial role in the metabolism of alcohol compounds within the organism.
Mode of Action
It is known that the compound interacts with the r-specific alcohol dehydrogenase, potentially influencing the enzyme’s activity .
Biochemical Pathways
It is known that the compound is involved in the metabolism of alcohol compounds, which can have downstream effects on various biochemical processes within the organism .
Pharmacokinetics
The compound is a small molecule with a molecular weight of 12317 , which suggests that it may have good bioavailability.
Result of Action
Given its interaction with r-specific alcohol dehydrogenase, it is likely that the compound influences the metabolism of alcohol compounds within the cell .
Preparation Methods
1-Phenylethan-1-d1-ol can be synthesized through several methods. One common synthetic route involves the reduction of acetophenone using deuterium-labeled reducing agents such as sodium borodeuteride (NaBD4) . Another method includes the reaction of benzaldehyde with deuterated methylmagnesium chloride (CD3MgCl) to produce the deuterated alcohol . Industrial production methods often involve the selective hydrogenation of acetophenone over alumina-supported cobalt catalysts, which can achieve high selectivity and yield .
Chemical Reactions Analysis
1-Phenylethan-1-d1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to acetophenone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to ethylbenzene using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include acidic catalysts for substitution reactions and mild oxidizing agents for selective oxidation. Major products formed from these reactions include acetophenone, ethylbenzene, and various substituted phenylethanols .
Scientific Research Applications
1-Phenylethan-1-d1-ol has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Phenylethan-1-d1-ol can be compared with other similar compounds such as:
1-Phenylethanol: The non-deuterated form, which is commonly used in organic synthesis and as a solvent.
2-Phenylethanol: An isomer with a different position of the hydroxyl group, used in perfumery and as a flavoring agent.
1-Phenylethan-1,2,2,2-d4-ol: A fully deuterated analog used in advanced NMR studies and as a reference standard.
The uniqueness of this compound lies in its specific deuterium labeling, which makes it particularly valuable for isotopic labeling studies and detailed mechanistic investigations .
Properties
IUPAC Name |
1-deuterio-1-phenylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/i7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPNOHKVXSQRPX-WHRKIXHSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(C)(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90575818 | |
Record name | 1-Phenyl(1-~2~H)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90575818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3101-96-0 | |
Record name | 1-Phenyl(1-~2~H)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90575818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3101-96-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.